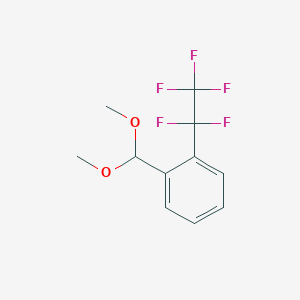
1-(Dimethoxymethyl)-2-(pentafluoroethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Dimethoxymethyl)-2-(pentafluoroethyl)benzene is an organic compound characterized by the presence of a benzene ring substituted with a dimethoxymethyl group and a pentafluoroethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dimethoxymethyl)-2-(pentafluoroethyl)benzene typically involves the introduction of the dimethoxymethyl and pentafluoroethyl groups onto a benzene ring. One common method is the Friedel-Crafts alkylation reaction, where benzene is reacted with dimethoxymethyl chloride and pentafluoroethyl iodide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Dimethoxymethyl)-2-(pentafluoroethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where the dimethoxymethyl or pentafluoroethyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, nitro compounds.
Wissenschaftliche Forschungsanwendungen
1-(Dimethoxymethyl)-2-(pentafluoroethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique substituents can influence the reactivity and properties of the resulting compounds.
Medicine: Investigated for its potential use in drug design and development, particularly in the synthesis of compounds with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings with unique properties.
Wirkmechanismus
The mechanism of action of 1-(Dimethoxymethyl)-2-(pentafluoroethyl)benzene depends on the specific reactions it undergoes. For example, in electrophilic aromatic substitution reactions, the electron-donating dimethoxymethyl group activates the benzene ring towards electrophiles, while the electron-withdrawing pentafluoroethyl group can influence the regioselectivity of the reaction. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
1-(Dimethoxymethyl)-4-(pentafluoroethyl)benzene: Similar structure but with different substitution pattern on the benzene ring.
1-(Methoxymethyl)-2-(pentafluoroethyl)benzene: Lacks one methoxy group compared to the target compound.
1-(Dimethoxymethyl)-2-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a pentafluoroethyl group.
Uniqueness: 1-(Dimethoxymethyl)-2-(pentafluoroethyl)benzene is unique due to the combination of both electron-donating and electron-withdrawing groups on the benzene ring, which can significantly influence its chemical reactivity and properties. This dual functionality makes it a valuable compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C11H11F5O2 |
|---|---|
Molekulargewicht |
270.20 g/mol |
IUPAC-Name |
1-(dimethoxymethyl)-2-(1,1,2,2,2-pentafluoroethyl)benzene |
InChI |
InChI=1S/C11H11F5O2/c1-17-9(18-2)7-5-3-4-6-8(7)10(12,13)11(14,15)16/h3-6,9H,1-2H3 |
InChI-Schlüssel |
MOXPGAGHJDVKDL-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C1=CC=CC=C1C(C(F)(F)F)(F)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



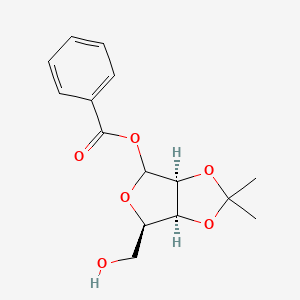

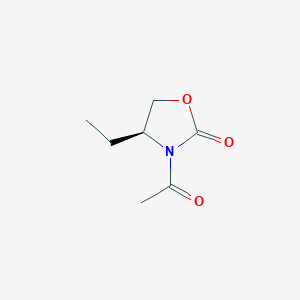
![2-Methyl-7-nitrobenzo[d]oxazole](/img/structure/B12861313.png)
![2-(Carboxy(hydroxy)methyl)-5-methoxybenzo[d]oxazole](/img/structure/B12861322.png)
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenacyl bromide](/img/structure/B12861327.png)
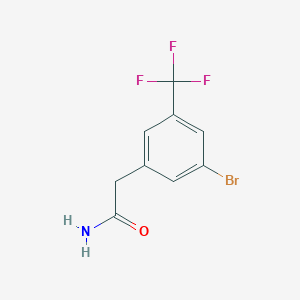
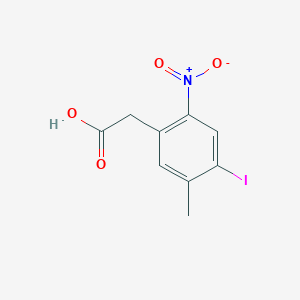
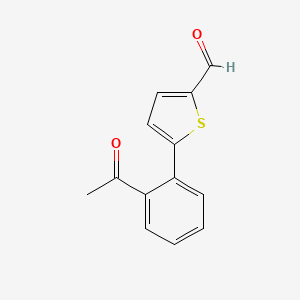
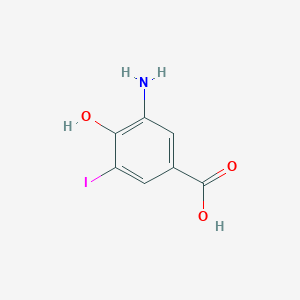

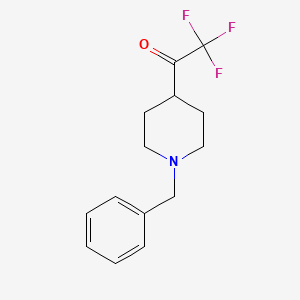
![Phosphorus(1+), triethoxy[(3-fluorophenyl)methyl]-, (T-4)-](/img/structure/B12861360.png)
